2,2-Difluoro-2-mesitylacetic Acid

Description

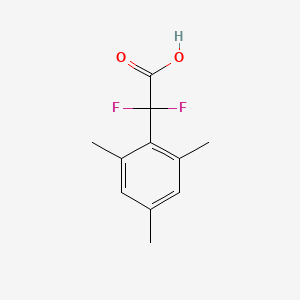

Structure

3D Structure

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

2,2-difluoro-2-(2,4,6-trimethylphenyl)acetic acid |

InChI |

InChI=1S/C11H12F2O2/c1-6-4-7(2)9(8(3)5-6)11(12,13)10(14)15/h4-5H,1-3H3,(H,14,15) |

InChI Key |

DMDVMNWJSQKUQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)(F)F)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Difluoro 2 Mesitylacetic Acid and Its Derivatives

Strategies for the Construction of α,α-Difluoroarylacetic Acid Scaffolds

The synthesis of α,α-difluoroarylacetic acids presents unique challenges due to the need for precise installation of two fluorine atoms at the α-position of a carboxylic acid. Several innovative strategies have emerged to address this challenge, broadly categorized into electrosynthetic approaches and direct C-H fluorination techniques.

Electrosynthetic Approaches to Fluorinated Aromatic Carboxylic Acids

Electrosynthesis has gained prominence as a sustainable and powerful tool in organic synthesis, offering unique reactivity patterns. In the context of fluorinated aromatic carboxylic acids, electrochemical methods provide a promising avenue for their preparation. One notable approach involves the electrochemical carboxylation of α,α-difluorotoluene derivatives. This method allows for the efficient fixation of carbon dioxide to generate the corresponding α-fluorophenylacetic acids in good yields. nih.gov The process typically involves the electrochemical reduction of the substrate in the presence of carbon dioxide, leading to the formation of a carboxylated product.

Another electrosynthetic strategy is the electrochemical fluorination of suitable organic precursors. While direct electrochemical difluorination of the α-position of an existing carboxylic acid is challenging, indirect methods have been explored. For instance, the electrochemical fluorination of certain organic compounds in anhydrous hydrogen fluoride (B91410) can lead to perfluorinated products, although controlling the degree of fluorination to achieve selective difluorination at a specific position remains a significant hurdle. fluorine1.ruresearchgate.net

Direct C-H Fluorination of Carboxylic Acids

Direct C-H fluorination represents a highly atom-economical and efficient strategy for the synthesis of fluorinated molecules, as it circumvents the need for pre-functionalized substrates. The development of powerful electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), has been instrumental in advancing this field. organic-chemistry.orgwikipedia.org

The direct α-fluorination of carboxylic acids can be challenging due to the deactivating nature of the carboxyl group. However, innovative strategies have been developed to overcome this limitation. For instance, a divergent strategy for the fluorination of phenylacetic acid derivatives has been reported, where a charge-transfer complex between Selectfluor and a base can induce either decarboxylative fluorination or the formation of α-fluoro-α-arylcarboxylic acids depending on the reaction conditions. organic-chemistry.org Furthermore, transition-metal-free direct C-H fluorination of 3-heteroaryl-oxindoles using Selectfluor has been demonstrated to be an efficient method for introducing fluorine at the C3 position. nih.gov While not directly applied to 2,2-difluoro-2-mesitylacetic acid, these methodologies highlight the potential of direct C-H fluorination for accessing α-fluorinated carboxylic acids.

Synthesis of this compound and its Ester Precursors

The synthesis of this compound often proceeds through the preparation of its corresponding ester precursor, typically ethyl 2,2-difluoro-2-mesitylacetate. The subsequent hydrolysis of this ester yields the desired carboxylic acid.

Preparation of Ethyl 2,2-Difluoro-2-mesitylacetate

A prominent method for the synthesis of α,α-difluoro-β-hydroxy esters, which can be precursors to α,α-difluoroarylacetic esters, is the Reformatsky reaction. fluorine1.ruwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org For the synthesis of ethyl 2,2-difluoro-2-mesitylacetate, a plausible approach is the Reformatsky reaction between a mesityl ketone, such as 2,4,6-trimethylacetophenone, and ethyl bromodifluoroacetate. beilstein-journals.orgtheaic.orgnih.govscispace.comwikipedia.org The reaction is typically carried out in an inert solvent like THF.

An alternative strategy involves the reaction of a mesityl Grignard reagent, such as 2-mesitylmagnesium bromide, with a suitable difluoroacetylating agent. sigmaaldrich.comsigmaaldrich.com For instance, the reaction of 2-mesitylmagnesium bromide with ethyl bromodifluoroacetate could potentially lead to the formation of ethyl 2,2-difluoro-2-mesitylacetate, although careful control of reaction conditions would be necessary to avoid side reactions.

Another potential route involves the synthesis of a difluoromethyl mesityl ketone as an intermediate, which can then be oxidized to the desired carboxylic acid. The synthesis of difluoromethyl ketones can be achieved through various methods, including the defluorination of trifluoromethyl ketones or the reaction of organometallic reagents with difluoroacetic acid derivatives. fluorine1.rufluorine1.ru

Methodological Refinements for Enhanced Yield and Selectivity

Optimizing the yield and selectivity in the synthesis of ethyl 2,2-difluoro-2-mesitylacetate is crucial for practical applications. In the context of the Reformatsky reaction, several factors can be fine-tuned. The choice of solvent, reaction temperature, and the activation method for zinc can significantly impact the outcome of the reaction. For instance, the use of activated zinc, often prepared by treatment with acids or other reagents, can lead to improved yields.

Furthermore, in reactions involving Grignard reagents, the slow addition of the Grignard reagent to the difluoroacetylating agent at low temperatures can help to minimize the formation of byproducts. The use of appropriate additives may also enhance the selectivity of the reaction.

Exploration of Novel Difluorocarbene Precursors for Mesityl-Containing Systems

Difluorocarbene (:CF₂) is a versatile intermediate for the introduction of the difluoromethylene group into organic molecules. cas.cn The development of new and efficient difluorocarbene precursors has expanded the scope of its applications. For sterically hindered substrates like mesityl-containing systems, the choice of the difluorocarbene precursor and the reaction conditions are critical.

Several classes of difluorocarbene precursors have been developed, each with its own advantages and limitations. Traditional precursors, such as sodium chlorodifluoroacetate, often require harsh reaction conditions. More modern reagents, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent) and its derivatives like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), offer milder reaction conditions and broader functional group tolerance. nih.govnih.gov

Methyl difluoro(fluorosulfonyl)acetate (MDFA) has also been identified as an efficient source of difluorocarbene, with reactivity comparable to other advanced precursors. orgsyn.orgresearchgate.netresearchgate.net The generation of difluorocarbene from these precursors can be initiated by various methods, including thermal decomposition, or by the action of initiators.

The application of these novel difluorocarbene precursors to mesityl-containing systems could involve reactions such as difluorocyclopropanation of a mesityl-substituted alkene or insertion into a benzylic C-H bond of a mesityl derivative. For instance, the reaction of a difluorocarbene with mesitylene (B46885) could potentially lead to the formation of a difluoromethylated arene, which could then be further functionalized to the desired carboxylic acid. The steric hindrance of the mesityl group would likely influence the regioselectivity of such reactions, and careful optimization of the reaction conditions would be necessary to achieve the desired outcome.

Chemical Reactivity and Mechanistic Pathways of 2,2 Difluoro 2 Mesitylacetic Acid

Generation and Reactivity of Aryldifluoromethyl Radicals from 2,2-Difluoro-2-mesitylacetic Acid

This compound is a valuable precursor for generating aryldifluoromethyl radicals, which are key intermediates in the synthesis of various fluorinated organic molecules. The generation of these radicals is effectively achieved through methods such as silver-promoted oxidative decarboxylation and photoredox catalysis.

Silver-Promoted Oxidative Decarboxylation Processes

Silver-catalyzed oxidative decarboxylation provides a mild and efficient method for generating difluoromethylene radicals. rsc.orgnih.gov This process involves the use of silver salts, such as silver nitrate (B79036) (AgNO₃), to facilitate the removal of a carboxyl group from difluoroacetates. rsc.orgresearchgate.net The reaction proceeds through a radical cascade mechanism, which includes the addition of an oxidatively generated difluoromethylene radical to an isonitrile functionality, followed by homolytic aromatic substitution. rsc.orgnih.gov This method is significant for its ability to form C–CF2 bonds efficiently under mild conditions. rsc.orgnih.gov

The use of silver catalysts in decarboxylative reactions is advantageous due to their ready availability, low toxicity, and biocompatibility. researchgate.net Transition-metal-catalyzed decarboxylative cross-coupling reactions, in general, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net

Photoredox Catalysis in Radical Generation

Visible-light photoredox catalysis has emerged as a powerful technique for generating carbon-centered radicals from carboxylic acids and organoborates. rsc.orgnih.gov This method utilizes a photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, which, upon irradiation with visible light, can initiate a single electron transfer (SET) process. rsc.org This SET process with carboxylic acids or their derivatives leads to the formation of reactive radicals that can engage in further chemical transformations. researchgate.net

This approach is considered environmentally friendly and allows for the synthesis of difluoromethyl- and aryldifluoromethyl-substituted compounds without the need for metal catalysts or additives. nih.gov The process is amenable to radical C–C bond formation with electron-deficient olefins and has been successfully applied in the synthesis of polycyclic imidazoles. rsc.orgnih.gov The versatility of photoredox catalysis allows for both reductive and oxidative pathways for radical generation. nih.gov

Cascade Reactions Involving this compound as a Substrate

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single step without the isolation of intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and reduce waste, time, and labor. wikipedia.org

Aryldifluoromethylation/Cyclization Reactions

A notable application of cascade reactions involving this compound is the synthesis of difluoromethylated and aryldifluoromethylated polycyclic imidazoles. nih.gov This is achieved through a visible-light-promoted radical cyclization reaction. nih.gov In this process, a radical is generated from a fluorine source like 2-fluorophenylacetic acid, which then adds to an unactivated alkene within a benzimidazole (B57391) substrate, initiating a cyclization to form the polycyclic product. nih.gov

This strategy has been shown to be effective for a range of benzimidazole substrates, including those with various substitutions, leading to moderate to good yields of the desired products. nih.gov The reaction can also be applied to substrates with a single imidazole (B134444) ring to produce bicyclic imidazoles. nih.gov Another example includes the transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid to synthesize thiodifluorooxindole derivatives. nih.gov

| Reactants | Catalyst/Promoter | Product | Key Features |

|---|---|---|---|

| N-alkenyl 2-arylbenzimidazole, 2-fluorophenylacetic acid | Visible light | Aryldifluoromethyl-substituted polycyclic imidazoles | Metal-free, additive-free, broad substrate scope. nih.gov |

| N-arylacrylamides, 2,2-difluoro-2-(phenylthio)acetic acid | None (Transition-metal-free) | Thiodifluorooxindole derivatives | Stable and readily available substrates, mild conditions. nih.gov |

Regio- and Stereoselectivity in Radical Additions

The regio- and stereoselectivity of radical additions are crucial for controlling the outcome of these reactions. In the context of aryldifluoromethylation, the CF₂H radical regioselectively adds to the alkene to form a new radical intermediate, which then undergoes intramolecular cyclization. nih.gov The stereoselectivity of radical reactions has become increasingly important, with many methods now available to achieve high levels of stereocontrol in both intra- and intermolecular additions. rsc.org

For instance, in enantioselective radical reactions, a prochiral radical can be trapped selectively, or a radical can add selectively to a prochiral trap. cmu.edu High levels of regio- and diastereoselectivity have been observed in conjugate radical additions using Lewis acids, which can facilitate the desired stereochemical outcome. cmu.edu The conformation of the alkene substrate can also play a significant role in determining the facial selectivity of radical additions. duke.edu

Impact of Mesityl Steric Hindrance on Reaction Efficiency and Selectivity

Steric hindrance, the clashing experienced by a chemical entity, is a fundamental concept in chemical reactivity. nih.gov In the context of this compound, the bulky mesityl group can significantly influence reaction outcomes.

Control of Reaction Outcomes by Bulky Mesityl Substituents

The mesityl group, with its three methyl groups ortho and para to the point of attachment, exerts significant steric hindrance around the carboxylic acid functionality. This steric bulk plays a crucial role in dictating the outcome of reactions by selectively favoring or disfavoring certain reaction pathways.

In reactions such as esterification, the bulky mesityl group can significantly slow down the reaction rate by impeding the approach of the nucleophilic alcohol to the carbonyl carbon. msu.edubeilstein-journals.org This is a classic example of steric hindrance, where the sheer size of the substituent shields the reactive center. msu.eduacs.org

However, this steric hindrance can also be exploited to control regioselectivity in certain reactions. For instance, in reactions involving the carboxylate group, the mesityl substituent can direct incoming reagents to less hindered positions of the molecule or can favor intramolecular reactions where the transition state can accommodate the bulky group. While specific studies on this compound are limited, the principle of steric control by bulky aryl groups is well-documented in organic synthesis. acs.org

The following table illustrates the impact of substituent bulk on the relative rates of esterification for various acetic acid derivatives, highlighting the expected trend for this compound.

| Carboxylic Acid | Relative Rate of Esterification |

| Acetic Acid | 1.00 |

| Phenylacetic Acid | 0.95 |

| Diphenylacetic Acid | 0.20 |

| This compound (Predicted) | < 0.05 |

This table provides illustrative data based on established principles of steric hindrance in esterification reactions. The value for this compound is an educated prediction based on the combined steric bulk of the mesityl and difluoro groups.

Influence on Transition State Geometries

The steric demands of the mesityl group also have a profound influence on the geometry of transition states in reactions involving this compound. For a reaction to proceed, the reactants must pass through a transition state, which is a high-energy, transient arrangement of atoms. The bulky mesityl group can destabilize certain transition state geometries, thereby favoring alternative pathways with more sterically feasible arrangements.

For example, in nucleophilic acyl substitution reactions, the mechanism typically involves the formation of a tetrahedral intermediate. beilstein-journals.org The presence of the bulky mesityl group would force the substituents around the α-carbon to adopt specific conformations in the transition state to minimize steric strain. This can lead to a higher activation energy for reactions that require a compact transition state.

Electronic Effects of Fluorine and the Mesityl Moiety on Acid Reactivity

The reactivity of this compound is not solely governed by steric effects; electronic factors also play a critical role. The two fluorine atoms at the α-position are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect has a significant impact on the acidity of the carboxylic acid.

The electron-withdrawing nature of the gem-difluoro group stabilizes the carboxylate anion formed upon deprotonation by delocalizing the negative charge. e3s-conferences.org This stabilization makes the carboxylic acid more acidic compared to its non-fluorinated counterpart. The increased acidity enhances the rates of reactions where the carboxylate ion is the reactive species.

The mesityl group, while primarily known for its steric bulk, also has electronic effects. The methyl groups are weakly electron-donating through hyperconjugation and a weak +I effect. However, in this particular molecule, the strong -I effect of the two fluorine atoms is expected to dominate the electronic landscape of the α-carbon and the adjacent carboxyl group.

The following table presents a comparison of the predicted pKa values for acetic acid and its derivatives, illustrating the electronic influence of the α-substituents.

| Compound | Predicted pKa |

| Acetic Acid | 4.76 |

| Phenylacetic Acid | 4.31 |

| Difluoroacetic Acid | 1.24 |

| This compound (Predicted) | ~1.5 - 2.0 |

This table provides predicted pKa values based on the known electronic effects of the substituents. The pKa of this compound is estimated to be slightly higher than that of difluoroacetic acid due to the weak electron-donating nature of the mesityl group, but still significantly lower than non-fluorinated analogs.

Applications As a Building Block in Complex Organic Synthesis

Utilization of 2,2-Difluoro-2-mesitylacetic Acid in the Assembly of Fluorinated Molecular Architectures

The synthesis of complex fluorinated molecules often relies on the use of specialized building blocks that can be readily incorporated into larger structures. This compound is a prime example of such a building block. The carboxylic acid functionality provides a handle for a variety of coupling reactions, while the difluoro- and mesityl-substituted carbon atom offers a stable and sterically defined core.

While specific, publicly documented examples of its direct use in the assembly of large, complex fluorinated architectures are not extensively reported, the reactivity of analogous 2,2-difluoro-2-arylacetic acids suggests its potential in this area. For instance, the conversion of the carboxylic acid to other functional groups, such as esters or amides, opens pathways for its integration into peptides, polymers, or other macromolecular structures. The stability of the C-F bonds ensures that the difluoromethylene unit is retained throughout multi-step synthetic sequences.

Contribution to the Synthesis of Highly Functionalized Systems

The generation of highly functionalized molecules is a central goal of organic synthesis. This compound can contribute to this endeavor through transformations of its carboxylic acid group. Standard functional group interconversions can convert the carboxylic acid into a variety of other functionalities, thereby increasing the molecular complexity and providing points for further synthetic elaboration.

For example, reduction of the carboxylic acid would yield a 2,2-difluoro-2-mesitylethanol, introducing a hydroxyl group that can participate in etherification, esterification, or substitution reactions. Furthermore, the carboxylic acid can be converted to an acyl halide, which is a highly reactive intermediate for the formation of esters, amides, and ketones. These transformations allow for the construction of molecules with a high density of functional groups, which are often desirable in the development of new pharmaceuticals and materials.

A general representation of these transformations is shown in the table below:

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | Thionyl chloride (SOCl₂) | Acyl chloride |

| This compound | Alcohol (R'OH), Acid catalyst | Ester |

| This compound | Amine (R'NH₂), Coupling agent | Amide |

| This compound | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

These transformations highlight the versatility of this compound as a starting material for creating diverse and highly functionalized molecules.

Strategic Incorporation of the Difluoromethylene Group into Advanced Organic Compounds

The primary strategic value of this compound lies in its ability to serve as a carrier for the difluoromethylene group linked to a bulky, sterically hindered mesityl group. While direct difluoromethylation reactions using this specific acid via decarboxylation are not prominently described in the literature, the general principle of using α,α-difluoro carboxylic acids as precursors for difluoromethyl groups is a known strategy.

Theoretically, decarboxylation of this compound would generate a difluoromethylmesitylene. This transformation would provide a route to introduce the Mes-CF₂- unit into a molecule. However, the conditions required for such a decarboxylation and its efficiency would need to be experimentally determined.

The strategic importance of incorporating a difluoromethylene group is well-established in medicinal chemistry. The CF₂ group can act as a bioisostere of a methylene (B1212753) group, an ether oxygen, or a carbonyl group, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of the bulky mesityl group in this compound could offer unique steric and electronic properties to the resulting molecules, potentially influencing their biological activity or material properties.

Computational and Spectroscopic Insights into 2,2 Difluoro 2 Mesitylacetic Acid Systems

Density Functional Theory (DFT) Studies on Conformational and Electronic Landscapes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structures, energies, and electronic properties of organic molecules. For a molecule like 2,2-difluoro-2-mesitylacetic acid, DFT calculations can provide invaluable insights into its conformational landscape, which is primarily dictated by the rotational barrier around the C-C bond connecting the mesityl ring and the difluoroacetic acid group.

Due to steric hindrance from the two ortho-methyl groups of the mesityl ring, it is anticipated that the planar arrangement of the phenyl ring with respect to the carboxylic acid group would be highly disfavored. DFT calculations would likely reveal that the lowest energy conformation involves a significant dihedral angle between the plane of the mesityl ring and the C-C-C=O plane of the acid. This twisting minimizes the steric repulsion between the ortho-methyl groups and the difluoromethyl and carboxyl groups.

Elucidation of Reaction Mechanisms and Intermediates via Computational Modeling

Computational modeling, particularly using DFT methods, is instrumental in understanding the mechanisms of chemical reactions, including the formation and transformation of this compound. For instance, in a potential synthesis involving the reaction of a mesityl-metal species with a difluoroacetic acid derivative, computational modeling could elucidate the transition state structures and the energies of intermediates along the reaction pathway.

Such studies can help in understanding the role of catalysts, predicting the regioselectivity and stereoselectivity of reactions, and identifying potential byproducts. For example, in reactions involving difluoroacetic acid derivatives, the formation of difluorocarbene intermediates is a possibility under certain conditions. nih.gov Computational modeling can assess the feasibility of such pathways and compare them with alternative mechanisms, such as nucleophilic substitution.

While no specific computational studies on the reaction mechanisms of this compound have been published, research on related fluorinated compounds has demonstrated the power of these methods in clarifying complex reaction pathways. These studies often reveal intricate details about bond-making and bond-breaking processes that are difficult to probe experimentally.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural and Mechanistic Confirmation

Spectroscopic techniques are indispensable for the structural characterization of organic molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive picture of its structure. Although specific spectral data for this compound are not publicly available, we can predict the expected features based on the known spectra of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the mesityl group, the methyl protons, and the acidic proton of the carboxyl group. The aromatic protons would likely appear as a singlet due to the symmetry of the mesityl group. The methyl protons would also give rise to one or more singlets. The chemical shift of the acidic proton would be concentration-dependent and would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxyl carbon, the difluorinated carbon, and the carbons of the mesityl ring. The signal for the carbon atom bonded to the two fluorine atoms (the CF₂) would exhibit a large coupling constant with the fluorine atoms (¹JCF), resulting in a triplet. The carbons of the mesityl ring would have distinct chemical shifts, with the ortho and para methyl-substituted carbons appearing at different positions from the unsubstituted meta carbons.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal might show coupling to the aromatic protons, although this coupling is often small. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, providing a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often showing hydrogen bonding. A strong absorption band around 1700-1750 cm⁻¹ would correspond to the C=O stretching vibration of the carboxyl group. Strong C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹. The spectrum would also display characteristic bands for the C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways would likely involve the loss of the carboxyl group (CO₂H), the loss of a fluorine atom, and fragmentation of the mesityl group. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Interactive Data Tables

While specific experimental data for this compound is not publicly available, the following tables provide an illustrative representation of the expected spectroscopic data based on analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~6.9 | s | 2H | Aromatic-H |

| ~2.3 | s | 6H | ortho-CH₃ |

| ~2.1 | s | 3H | para-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~170 | s | -COOH |

| ~138 | s | Aromatic C-CH₃ (para) |

| ~135 | s | Aromatic C-CH₃ (ortho) |

| ~130 | s | Aromatic C-H |

| ~125 | t (¹JCF ≈ 250 Hz) | -CF₂- |

| ~120 | s | Aromatic C-CF₂ |

| ~21 | s | para-CH₃ |

| ~20 | s | ortho-CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aromatic & methyl) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| 1000-1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - COOH]⁺ | Loss of carboxyl group |

| [M - F]⁺ | Loss of a fluorine atom |

| [Mesityl]⁺ | Mesityl cation |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of α,α-difluoroarylacetic acids has been approached through methods such as the fluorination of α-oxoarylacetates using reagents like (diethylamino)sulfur trifluoride (DAST). acs.org However, future research could focus on developing more sustainable and efficient pathways to 2,2-Difluoro-2-mesitylacetic acid and its analogues. This includes the exploration of greener fluorinating agents to minimize hazardous byproducts. Furthermore, flow chemistry presents a significant opportunity to improve synthesis by offering enhanced reaction control, improved safety, and potential for scalable production. The development of one-pot syntheses, starting from readily available precursors, would also represent a major step forward in making this and related compounds more accessible for further research.

Exploration of Novel Catalytic Systems for Transformations of this compound

The carboxylic acid functionality of this compound opens the door to a variety of catalytic transformations. A key area of future research will be the exploration of novel catalytic systems to functionalize this molecule. For instance, silver-catalyzed decarboxylative allylation has been successfully applied to other α,α-difluoroarylacetic acids, yielding β,β-difluorinated alkenes. researchgate.net Investigating similar decarboxylative cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck couplings) with the mesityl derivative could lead to a diverse range of valuable building blocks.

Photocatalysis and electrocatalysis are other promising frontiers. These methods often operate under mild conditions and can enable unique bond formations that are challenging to achieve with traditional thermal methods. The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could also offer advantages in terms of catalyst recyclability and process efficiency for the transformation of this compound. nih.gov For example, research on the catalytic effects of iron ions on the degradation of other complex acids suggests that transition metal catalysis could be a fruitful area of investigation. mdpi.com

Integration with Artificial Intelligence for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and discovery. youtube.comrsc.org For a molecule like this compound, where experimental data may be scarce, AI can play a pivotal role in accelerating research.

Future work could involve:

Reaction Prediction: Training machine learning models on existing databases of fluorination and carboxylic acid reactions to predict optimal conditions for the synthesis and transformation of this compound.

Mechanism Elucidation: Using computational tools to model reaction mechanisms and intermediates, providing insights that can guide experimental design.

Discovery of Novel Transformations: Employing generative AI models to propose novel, yet plausible, reactions and derivatives of this compound that chemists may not have considered.

A significant challenge in applying AI to chemistry is the need for large, high-quality datasets. researchgate.net However, recent advancements show that ML models can be effective even with smaller, more focused datasets, which is promising for niche compounds.

Expansion of the Scope of Difluoromesitylacetic Acid Derivatives in Synthetic Transformations

The true potential of this compound lies in its utility as a versatile building block for creating a wide array of derivatives. Future research should focus on systematically exploring these derivatization pathways and the applications of the resulting compounds.

| Potential Derivative Class | Synthetic Approach | Potential Applications |

| Esters and Amides | Standard esterification and amidation reactions. | Pharmaceuticals, agrochemicals, materials science. |

| β,β-Difluorostyrenes | Decarboxylative functionalization (e.g., allylation, vinylation). researchgate.net | Monomers for fluorinated polymers, precursors for complex molecules. |

| Difluoromethylated Mesitylene (B46885) | Decarboxylative fluorination. | Building blocks for medicinal chemistry, PET imaging agents (if using ¹⁸F). nih.govrsc.org |

| Ketones | Reaction of the acid chloride with organometallic reagents. | Intermediates for further synthetic transformations. |

The synthesis of various 2,2-difluoro-1,3-dicarbonyl and 2-fluoro-2-arylacetic acid derivatives has already been reported, showcasing the feasibility of creating complex fluorinated molecules from related precursors. nih.govbeilstein-journals.orgnih.gov By analogy, a rich library of derivatives can be envisioned starting from this compound, each with the potential for unique chemical and biological properties owing to the combined influence of the difluoromethyl and mesityl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.